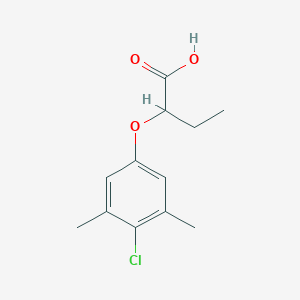

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(4-chloro-3,5-dimethylphenoxy)butanoic acid is systematically named according to IUPAC rules to reflect its substituents and functional groups. The parent structure is butanoic acid , with a phenoxy group (-O-C6H3) substituted at the second carbon of the butanoic acid chain. The phenoxy group itself bears three substituents: a chlorine atom at the para position (C4) and methyl groups at the meta positions (C3 and C5).

Key identifiers include:

- Molecular formula : C₁₂H₁₅ClO₃

- Molecular weight : 242.70 g/mol

- SMILES notation : CCC(OC1=CC(C)=C(Cl)C(C)=C1)C(O)=O

- InChIKey : SBQVJRJGCJTRLY-UHFFFAOYSA-N

The systematic name ensures unambiguous identification, distinguishing it from positional isomers such as 3-(4-chloro-3,5-dimethylphenoxy)butanoic acid.

Molecular Geometry and Conformational Analysis

The molecule features a butanoic acid backbone linked via an ether oxygen to a 4-chloro-3,5-dimethylphenyl group. Key structural attributes include:

- Phenyl ring geometry : The chloro and methyl substituents create a symmetric 1,3,5-trisubstituted aromatic system, enforcing a planar arrangement due to sp² hybridization.

- Butanoic acid chain : The carboxylic acid group (-COOH) at C4 adopts a planar configuration, while the ether linkage (-O-) introduces rotational flexibility around the C-O bond.

Conformational analysis reveals two primary rotamers:

- Syn-periplanar : The phenyl ring aligns with the carboxylic acid group, minimizing steric hindrance.

- Anti-periplanar : The phenyl group rotates 180°, maximizing distance between substituents.

Computational studies suggest the syn-periplanar conformation is energetically favored due to reduced steric clash between the phenyl substituents and the butanoic acid chain.

Crystallographic Data and Solid-State Properties

While direct crystallographic data for this compound is limited in the literature, insights can be drawn from structurally related compounds:

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVJRJGCJTRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=C(C(=C1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

- Catalytic Chlorination in a High-Pressure Reactor

3,5-dimethylphenol is reacted with hydrochloric acid gas and oxygen in the presence of a cupric salt catalyst (such as copper chloride dihydrate or copper nitrate trihydrate) in an organic solvent like dichloroethane or chloroform. The reaction is maintained at elevated temperatures (60–80 °C) and a controlled oxygen pressure (~0.5 MPa).

The chlorination proceeds with repeated HCl gas addition and continuous stirring to ensure complete conversion. The reaction progress is monitored by gas chromatography to confirm that residual 3,5-dimethylphenol is below 0.08%.

After completion, the organic layer is separated, solvents are recovered by distillation, and the product is recrystallized to yield 4-chloro-3,5-dimethylphenol with high purity (around 98.5%) and yields of approximately 95–97%.

Data Summary

| Parameter | Condition/Value |

|---|---|

| Catalyst | Copper chloride dihydrate / Copper nitrate trihydrate |

| Solvent | Dichloroethane / Chloroform |

| Temperature | 60–80 °C |

| Pressure (Oxygen) | 0.5 MPa |

| HCl Gas Addition | Multiple additions over reaction period |

| Reaction Time | Several hours with intermittent sampling |

| Product Purity | ~98.5% |

| Yield | 95–97% |

This chlorination method is documented in patent CN111440051A and represents a robust, scalable approach for producing the chlorinated phenol intermediate.

Alkylation to Form 2-(4-Chloro-3,5-dimethylphenoxy)butanoic Acid

Following the preparation of 4-chloro-3,5-dimethylphenol, the next step involves introducing the butanoic acid side chain via an ether linkage.

General Approach

Phenoxyalkanoic Acid Synthesis via Nucleophilic Substitution

The 4-chloro-3,5-dimethylphenol undergoes nucleophilic substitution with a suitable butanoic acid derivative or precursor (such as a halogenated butanoic acid or its ester). This reaction typically requires a base catalyst to deprotonate the phenol and facilitate the nucleophilic attack on the alkyl halide or equivalent electrophile.Chlorination and Carboxylation Steps

In some methods, the chlorination of the phenol and the formation of the phenoxyalkanoic acid are combined or sequentially optimized. For example, chlorination of o-cresol derivatives followed by alkylation with haloalkanoic acids under controlled pH and temperature conditions yields the desired phenoxybutanoic acid. Catalysts and chlorinating agents such as elemental chlorine or hypochlorous acid (formed in situ) are used under monitored redox potential to control the reaction.

Reaction Conditions

| Step | Conditions/Notes |

|---|---|

| Base Catalyst | Organic or inorganic base (e.g., NaOH) |

| Solvent | Water or organic solvent depending on method |

| Temperature | 0–50 °C (chlorination step), higher for alkylation |

| pH | Maintained below 10 during chlorination |

| Chlorinating Agent | Elemental chlorine, HCIO (in situ) |

| Reaction Monitoring | Redox potential and chromatographic analysis |

This method ensures high selectivity and yield of this compound, with the final product isolated by extraction, crystallization, or distillation.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The chlorination step is highly selective due to the use of copper salts as catalysts and controlled oxygen pressure, which prevents over-chlorination or side reactions.

- Monitoring residual phenol by gas chromatography ensures reaction completeness and product purity.

- The alkylation step requires careful pH control to avoid hydrolysis or side reactions, with reaction temperatures optimized to balance reactivity and selectivity.

- Solvent recovery and catalyst recycling are practical considerations for industrial-scale synthesis, improving cost-effectiveness and environmental compliance.

- The final product, this compound, is typically isolated by crystallization or extraction, with purity confirmed by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxybutanoic acids.

Scientific Research Applications

Herbicidal Applications

The primary application of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is as a selective herbicide. It is particularly effective against broadleaf weeds while being less harmful to cereal crops and other desirable plants. The mechanism of action involves the disruption of plant growth regulation through interference with auxin signaling pathways.

Case Studies

- Field Trials : Various field trials have demonstrated the effectiveness of this compound in controlling weed populations in cereal crops. For instance, studies reported a reduction in weed biomass by over 80% when applied at recommended rates .

- Comparative Efficacy : Compared to other herbicides, this compound showed superior performance against certain resistant weed species, highlighting its role in integrated weed management strategies .

Pharmaceutical Applications

Beyond its agricultural uses, research has indicated potential pharmaceutical applications for this compound.

Medicinal Chemistry

- Anti-inflammatory Properties : Some derivatives of phenoxybutanoic acids have been investigated for their anti-inflammatory effects. The modification of the butanoic acid moiety has led to compounds that exhibit promising activity against inflammation-related conditions .

- Potential as a Drug Candidate : Due to its structural similarities with known therapeutic agents, there is ongoing research into its efficacy as a drug candidate for various diseases, including metabolic disorders and certain cancers .

Research Findings

- Biological Activity : Studies have shown that compounds structurally related to this compound can activate soluble guanylyl cyclase (sGC), an important enzyme involved in vasodilation and blood pressure regulation . This suggests potential cardiovascular benefits.

- Synthetic Pathways : The synthesis of analogs has been documented, with modifications leading to enhanced biological activity and specificity towards targeted pathways .

Summary Table of Applications

| Application Type | Specific Use | Observed Benefits |

|---|---|---|

| Herbicidal | Control of broadleaf weeds | High selectivity for cereals |

| Pharmaceutical | Potential anti-inflammatory agent | Promising activity against inflammation |

| Research | Drug candidate exploration | Activation of soluble guanylyl cyclase |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key Compounds for Comparison :

2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) Molecular formula: C₁₀H₁₁ClO₃ Molecular weight: 214.6 g/mol Solubility: Soluble in ethanol, DMSO (~30 mg/mL); low aqueous solubility (~0.5 mg/mL in PBS:EtOH 1:1) .

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid Molecular formula: C₁₂H₁₅ClO₃ (inferred from butanoic chain extension) Molecular weight: ~242.7 g/mol (estimated) Solubility: Expected to exhibit lower aqueous solubility than 602-UC due to increased lipophilicity from the longer carbon chain.

2,4-Dichlorophenoxyacetic acid (2,4-D) Molecular formula: C₈H₆Cl₂O₃ Molecular weight: 221.04 g/mol Solubility: Highly soluble in organic solvents; moderate aqueous solubility (~900 mg/L) .

Indole-3-butyric acid (IBA) Molecular formula: C₁₂H₁₃NO₂ Molecular weight: 203.24 g/mol Solubility: Low water solubility; commonly used in rooting powders .

Table 1: Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|

| 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid | 214.6 | Phenoxy, Cl, 3,5-dimethyl | High in organic solvents, low in H₂O |

| This compound | ~242.7 | Phenoxy, Cl, 3,5-dimethyl | Lower aqueous solubility (estimated) |

| 2,4-D | 221.04 | Phenoxy, 2,4-diCl | Moderate in H₂O |

| IBA | 203.24 | Indole, butanoic chain | Low in H₂O |

Mechanistic Insights :

- Longer carbon chains (e.g., butanoic vs. acetic) generally increase lipophilicity, enhancing cell membrane penetration but reducing water solubility. This trade-off impacts delivery methods and environmental persistence .

- Chlorine and methyl substitutions on the phenoxy ring influence receptor binding affinity. For example, 2,4-D’s dichloro-substitution confers higher herbicidal potency than mono-chloro analogs .

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of plant biology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}ClO_{3}, with a molecular weight of approximately 242.7 g/mol. The compound features a butanoic acid backbone linked to a 4-chloro-3,5-dimethylphenoxy group. The presence of chlorine and methyl substituents on the aromatic ring influences its biological activity by potentially modulating interactions with biological targets.

Plant Growth Regulation

One of the primary areas of study for this compound is its role as a plant growth regulator . Research indicates that it may mimic auxin, a key plant hormone involved in growth and development. The compound has been shown to:

- Promote root elongation : In bioassays, it stimulated lateral root formation in various plant species.

- Influence cell division : It affects the expression of auxin-responsive genes, leading to enhanced cell proliferation in specific tissues.

These activities suggest that it can be utilized in agricultural practices to enhance crop yields or manage plant growth under stress conditions .

Herbicidal Properties

The herbicidal potential of this compound has also been explored. Its structure allows it to interfere with auxin signaling pathways in target weeds, leading to uncontrolled growth and eventual death. In laboratory settings, it has demonstrated effective herbicidal activity against several common weed species.

Pharmacological Potential

Beyond its agricultural applications, there is emerging evidence suggesting that this compound may possess anti-inflammatory and analgesic properties :

- Anti-inflammatory effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Analgesic activity : In animal models, it has shown promise in reducing pain responses, although more extensive studies are required to confirm these effects in vivo .

The biological activity of this compound is primarily attributed to its interaction with auxin receptors and downstream signaling pathways. It is believed to bind to the TIR1/AFB receptor complex, which is crucial for auxin signal transduction in plants. This interaction leads to changes in gene expression that promote growth responses typical of auxin action .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3,5-dimethylphenoxyacetic acid | C_{10}H_{11}ClO_{3} | Lacks the butanoic acid moiety; used as herbicide |

| 2-(4-Chlorophenoxy)butanoic acid | C_{11}H_{13}ClO_{3} | Similar structure but without methyl substitutions |

| 4-Methyl-2-(4-chlorophenoxy)butanoic acid | C_{12}H_{15}ClO_{3} | Contains a methyl group instead of dimethyl groups |

This table highlights how variations in substituents can influence biological activities and applications across different compounds.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Plant Bioassays : In controlled experiments with Arabidopsis thaliana, application of this compound led to significant increases in root length and biomass compared to untreated controls.

- Inflammation Models : In murine models of inflammation, administration resulted in reduced swelling and pain scores compared to baseline measurements.

- Weed Management Trials : Field trials demonstrated effective control over Echinochloa crus-galli (barnyard grass), with application rates correlating with reduced weed biomass.

Q & A

Q. What are the optimal solvent systems and preparation protocols for this compound in plant growth assays?

The compound exhibits limited aqueous solubility (0.5 mg/ml in ethanol:PBS 1:1) but dissolves well in organic solvents like ethanol, DMSO, or DMF (30 mg/ml). For in planta applications, dissolve in ethanol first, then dilute in a buffered aqueous solution (e.g., PBS pH 7.2). Avoid storing aqueous solutions >24 hours due to instability .

Q. How does this synthetic auxin analog compare structurally to natural auxins like IAA?

Unlike indole-3-acetic acid (IAA), this compound features a chlorinated dimethylphenoxy group linked to a butanoic acid side chain. This substitution enhances stability and bioavailability compared to natural auxins, as demonstrated in hypocotyl elongation assays in Arabidopsis seedlings .

Q. What is the evidence supporting its role in hypocotyl elongation?

In wild-type seedlings, 10–100 µM concentrations of the compound (or its precursor, compound 602) significantly enhance hypocotyl growth by mimicking auxin signaling pathways. This is validated via dose-response assays and comparative studies with IAA .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and other auxin analogs (e.g., 2,4-D or NAA)?

Contradictions often arise from differences in uptake efficiency or receptor affinity. Use radiolabeled auxin uptake assays or TIR1/AFB receptor-binding studies to quantify transport and binding kinetics. For example, structural analogs with pyridine rings (e.g., compound 533) may exhibit divergent activity due to altered receptor interactions .

Q. What experimental designs are recommended to optimize its stability in long-term plant studies?

- Store the compound at -20°C in anhydrous solvents (e.g., DMSO).

- Avoid repeated freeze-thaw cycles.

- Monitor degradation via HPLC-UV (λ = 230–280 nm) or LC-MS to confirm structural integrity over time .

Q. How can researchers mitigate solvent-induced toxicity in in vivo assays?

Q. What strategies are effective for comparative studies with halogenated auxin derivatives?

Design structure-activity relationship (SAR) studies using analogs with varying halogenation patterns (e.g., 3,5-dichloro-4-hydroxybenzoic acid or 4-Cl-IAA). Evaluate hypocotyl elongation, root inhibition, and gene expression profiles (e.g., DR5::GUS reporters) to identify critical functional groups .

Methodological Challenges and Solutions

Q. How to address low bioactivity in mutant auxin-signaling lines (e.g., tir1/afb mutants)?

- Confirm compound purity via HPLC (>98% recommended).

- Test alternative delivery methods (e.g., agar immersion vs. foliar spray).

- Combine with auxin transport inhibitors (e.g., NPA) to rule out efflux-mediated resistance .

Q. What analytical techniques are suitable for quantifying this compound in plant tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.